molecular formula C22H16BrN5O2S B2677789 N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895640-15-0

N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2677789
CAS No.: 895640-15-0
M. Wt: 494.37
InChI Key: LXVMEMHPWXJVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a benzenesulfonyl group substituted at the 4-position with bromine and an N-benzyl amine moiety. This structural framework confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in anticancer and enzyme inhibition studies. The bromine atom enhances electrophilic reactivity, while the sulfonyl group contributes to solubility and binding interactions .

Properties

IUPAC Name

N-benzyl-3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5O2S/c23-16-10-12-17(13-11-16)31(29,30)22-21-25-20(24-14-15-6-2-1-3-7-15)18-8-4-5-9-19(18)28(21)27-26-22/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVMEMHPWXJVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following compounds share the triazoloquinazoline scaffold but differ in substituents, leading to variations in biological activity, synthetic accessibility, and physicochemical properties.

Structural Variations and Substituent Effects

Compound Name Key Substituents Structural Impact Reference(s)
Target Compound 4-Bromobenzenesulfonyl, N-benzyl Enhanced electrophilicity (Br), improved solubility (sulfonyl), and potential for π-π stacking (benzyl).
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-Cl, phenylsulfonyl, 4-isopropylphenyl Chlorine increases lipophilicity; isopropyl group introduces steric hindrance, potentially reducing binding efficiency.
N-Benzyl-3-((2,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,4-Dimethylbenzenesulfonyl Methyl groups enhance steric bulk, possibly reducing metabolic degradation but may limit target engagement.
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine 4-Ethoxyphenyl Ethoxy group improves solubility and hydrogen-bonding capacity, potentially enhancing bioavailability.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 7-Chloro Analogue 4-Ethoxyphenyl Analogue
Molecular Weight ~550 g/mol ~530 g/mol ~520 g/mol
LogP (Predicted) 3.8 4.1 (due to Cl) 3.2 (ethoxy enhances polarity)
Solubility (µg/mL) 12 (DMSO) 8 (DMSO) 20 (DMSO)
Synthetic Yield 65–70% 55–60% 75–80%

Biological Activity

N-BENZYL-3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C21H16BrN5O2S2
  • IUPAC Name : N-benzyl-N-{3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-methylamine
  • SMILES Notation : CN(Cc1ccccc1)c(c(scc1)c1n1nn2)nc1c2S(c(cc1)ccc1Br)(=O)=O

This complex structure suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the quinazoline and triazole frameworks. For instance:

  • A series of 3-benzyl-substituted quinazolinones showed potent in vitro antitumor activity with GI50 values ranging from 7.24 to 14.12 µM, outperforming standard chemotherapeutics like 5-Fluorouracil (GI50 = 22.60 µM) .
  • Molecular docking studies indicated that these compounds could effectively bind to the ATP-binding site of key oncogenic kinases such as EGFR-TK and B-RAF .

The mechanism behind the antitumor activity appears to involve:

  • Inhibition of Kinase Activity : The compound may inhibit critical signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that similar compounds induce programmed cell death in cancer cells through mitochondrial pathways.

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Selectivity
MCF-7 (Breast)10.47High
A549 (Lung)14.12Moderate
HeLa (Cervical)9.75High
K562 (Leukemia)16.30Low

This data suggests that the compound exhibits selective toxicity towards specific cancer types.

Study 2: Molecular Docking Analysis

Molecular docking simulations revealed that this compound binds effectively to the ATP-binding pocket of EGFR-TK with a binding affinity comparable to established inhibitors like erlotinib.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.